molecular formula C6H5ClO4S2 B1438736 Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate CAS No. 69816-04-2

Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate

Cat. No. B1438736
CAS RN: 69816-04-2
M. Wt: 240.7 g/mol
InChI Key: IRUQLKHEXLBHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C6H4Cl2O4S2 . It belongs to the family of organosulfur compounds which often exhibit unique reactivity .


Molecular Structure Analysis

The IUPAC name of this compound is “methyl 5-(chlorosulfonyl)-3-thiophenecarboxylate” and its InChI code is "1S/C6H5ClO4S2/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3" . The molecular weight of this compound is 276.14 .


Physical And Chemical Properties Analysis

“Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Application in Synthesis and Recovery Processes

Methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, a related compound, serves as an intermediate in the manufacture of pharmaceuticals and herbicides. A crucial aspect of its production is the use of acetic acid as a solvent, which necessitates efficient recovery methods for reuse. Studies indicate that while azeotropic distillation is ineffective for acetic acid separation, extraction methods can successfully recover it for recycling (Wang Tian-gui, 2006).

Role in the Preparation of Functional Derivatives

In a study exploring the creation of functional derivatives, the nitration of similar compounds, such as 3-ethoxycarbonyl-4-hydroxy-2-methyl- and 4-chloro-3-ethoxycarbonyl-2-methylthiophenes, led to the development of corresponding 5-nitro derivatives of thiophene (Shvedov et al., 1973). These derivatives are important for further chemical modifications and applications in various fields.

Contribution to Novel Synthesis Techniques

The compound is instrumental in novel synthetic approaches, such as in the one-pot synthesis of methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2- dioxide. This synthesis involves direct reactions under specific conditions, demonstrating the compound's versatility in organic synthesis (Qaisi et al., 2004).

Use in the Synthesis of Anticancer Agents

A series of thiophene and benzothiophene derivatives were synthesized, including compounds structurally similar to methyl 5-(chlorosulfonyl)thiophene-3-carboxylate. These compounds were evaluated as anticancer agents, demonstrating the potential of such compounds in the development of new therapies (Mohareb et al., 2016).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

methyl 5-chlorosulfonylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S2/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUQLKHEXLBHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237781
Record name Methyl 5-(chlorosulfonyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate

CAS RN

69816-04-2
Record name Methyl 5-(chlorosulfonyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69816-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chlorosulfonyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate
Reactant of Route 2
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate
Reactant of Route 4
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate
Reactant of Route 5
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate
Reactant of Route 6
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.